![molecular formula C14H10N4O2S2 B5705330 N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B5705330.png)
N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide, also known as BTZ043, is a compound that has been extensively studied for its potential as an anti-tuberculosis drug. The compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide involves inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition leads to cell death and the eventual clearance of the infection. The specificity of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide for DprE1 makes it a promising drug candidate, as it is less likely to have off-target effects.
Biochemical and Physiological Effects
N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide has been shown to have low toxicity in vitro and in vivo, making it a promising drug candidate. In addition to its anti-tuberculosis activity, N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide has also been shown to have activity against other bacterial pathogens, including Staphylococcus aureus and Mycobacterium leprae.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide is its specificity for DprE1, which makes it less likely to have off-target effects. However, the synthesis of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide is complex and requires multiple steps, which can make it difficult to produce in large quantities. In addition, the high potency of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide can make it challenging to work with in lab experiments.
Orientations Futures
Future research on N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide could focus on optimizing the synthesis process to make it more efficient and cost-effective. In addition, further studies could be conducted to investigate the potential of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide as a treatment for other bacterial infections. Finally, research could be conducted to explore the potential of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide in combination with other drugs for the treatment of tuberculosis.
Méthodes De Synthèse
The synthesis of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide involves a multi-step process that includes the preparation of intermediates and the final coupling reaction. The synthesis begins with the preparation of 2-chloro-4-nitroaniline, which is then reacted with thioacetamide to form the intermediate 2-(2-aminothiazol-4-yl)-N-(4-nitrophenyl)acetamide. This intermediate is then reduced to form the key intermediate N-(4-amino-2-mercapto-6-(4-nitrophenyl)pyrimidin-5-yl)acetamide. Finally, the coupling of this intermediate with 2-bromo-4'-fluoroacetophenone leads to the formation of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide.
Applications De Recherche Scientifique
N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide has been extensively studied for its potential as an anti-tuberculosis drug. Tuberculosis is a major global health problem, and the emergence of drug-resistant strains has made the development of new drugs a high priority. N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide has been shown to have potent activity against both drug-sensitive and drug-resistant strains of tuberculosis, making it a promising candidate for further development.
Propriétés
IUPAC Name |
N-(4-oxo-1,3-benzothiazin-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S2/c19-11(8-21-13-15-6-3-7-16-13)17-14-18-12(20)9-4-1-2-5-10(9)22-14/h1-7H,8H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZXVJZSPGNXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)NC(=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.